molecular formula C14H17N5O2S B8589421 4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide CAS No. 92564-57-3

4-(Isoquinoline-5-sulfonyl)piperazine-1-carboximidamide

Cat. No. B8589421
Key on ui cas rn: 92564-57-3
M. Wt: 319.38 g/mol
InChI Key: YEPGOWBOQMXOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709032

Procedure details

In 30 ml of water was dissolved 3.9 g of 1-amidinopiperazine sulfate, and 60 ml of tetrahydrofuran solution containing 4.1 g of 5-isoquinolinesulfonyl chloride and 1N sodium hydroxide was added dropwise under cooling with ice so that the pH of the solution maintain the range from 8 to 8.5. After the dropwise addition, the mixture solution was stirred for one hour. The crystalline residue was discarded, and the pH of the aqueous layer was adjusted to 1 with an aqueous diluted hydrochloric acid solution. The crystalline residue was discarded, and the pH of the aqueous layer was adjusted to 13 with a 5N aqueous sodium hydroxide solution. The crystals precipitated were separated by filtration, and the crystalline residue obtained was dissolved with an aqueous diluted hydrochloric acid solution. The pH of the solution was adjusted to 13.5 with a 2N aqueous sodium hydroxide solution. The crystals precipitated were separated by filtration, the crystalline residue was washed with water, methanol and ethylether and condensed to dryness to give 4.84 g of 4-amidino-1-(5-isoquinolinesulfonyl)piperazine, i.e., Compound (44) in a yield of 84%.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.9 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[C:6]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[NH:8])[NH2:7].[CH:15]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:20]([S:25](Cl)(=[O:27])=[O:26])[C:19]=2[CH:18]=[CH:17][N:16]=1.[OH-].[Na+].Cl>O.O1CCCC1>[C:6]([N:9]1[CH2:14][CH2:13][N:12]([S:25]([C:20]2[C:19]3[CH:18]=[CH:17][N:16]=[CH:15][C:24]=3[CH:23]=[CH:22][CH:21]=2)(=[O:26])=[O:27])[CH2:11][CH2:10]1)(=[NH:7])[NH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
3.9 g
Type
reactant
Smiles
S(=O)(=O)(O)O.C(N)(=N)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice so that the pH of the solution
TEMPERATURE
Type
TEMPERATURE
Details
maintain the range from 8 to 8.5
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
the crystalline residue obtained
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
the crystalline residue was washed with water, methanol and ethylether and condensed to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=N)N1CCN(CC1)S(=O)(=O)C=1C=2C=CN=CC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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